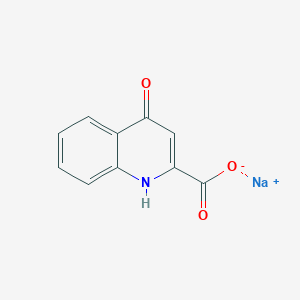

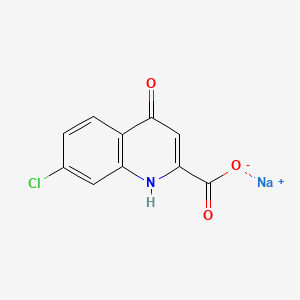

Kynurensäure-Natriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Kynurensäure (Natrium) ist ein Derivat der Kynurensäure, ein Metabolit der Aminosäure Tryptophan. Es ist bekannt für seine neuroaktiven Eigenschaften und wirkt als Antagonist an exzitatorischen Aminosäure-Rezeptoren. Kynurensäure wurde erstmals 1853 vom deutschen Chemiker Justus von Liebig im Hundeurin entdeckt. Seitdem wird es auf seine möglichen therapeutischen Anwendungen bei verschiedenen neurobiologischen Störungen untersucht .

Wissenschaftliche Forschungsanwendungen

Kynurensäure (Natrium) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer bei der Synthese verschiedener bioaktiver Verbindungen eingesetzt.

Biologie: Untersucht auf seine Rolle im Kynurenin-Stoffwechselweg und seine Auswirkungen auf den Zellstoffwechsel.

5. Wirkmechanismus

Kynurensäure entfaltet seine Wirkungen durch mehrere Mechanismen:

Antagonist an ionotropen Rezeptoren: Es wirkt als Antagonist an ionotropen AMPA-, NMDA- und Kainat-Glutamat-Rezeptoren und hemmt die exzitatorische Neurotransmission.

Nichtkompetitiver Antagonist: Es antagonisiert nichtkompetitiv die Glycinstelle des NMDA-Rezeptors.

Ligand für G-Protein-gekoppelte Rezeptoren: Es dient als Ligand für den Orphan-G-Protein-gekoppelten Rezeptor GPR35 und als Agonist für den G-Protein-gekoppelten Rezeptor HCAR3.

Entzündungshemmende Wirkungen: Es reduziert die Freisetzung von proinflammatorischen Zytokinen aus Gliazellen und Makrophagen.

Wirkmechanismus

Target of Action

Kynurenic acid sodium salt, a product of the normal metabolism of the amino acid L-tryptophan , has been proposed to act on five primary targets :

These targets play crucial roles in neurophysiological and neuropathological processes .

Mode of Action

Kynurenic acid acts as an antagonist at ionotropic AMPA, NMDA, and Kainate glutamate receptors, and the glycine site of the NMDA receptor . It also acts as an antagonist of the α7 nicotinic acetylcholine receptor . Recent studies suggest that in noncultured, intact preparations from adult animals, there is no effect of kynurenic acid on α7 nicotinic acetylcholine receptor currents . Kynurenic acid also acts as a ligand for the orphan G protein-coupled receptor GPR35 and as an agonist for the G protein-coupled receptor HCAR3 .

Biochemical Pathways

Kynurenic acid is a product of one branch of the kynurenine pathway of tryptophan metabolism . The degradation of tryptophan along the kynurenine pathway plays a crucial role in the regulation of the immune response, notably as a counter-regulatory mechanism in the context of inflammation . The significance of kynurenine pathway activation depends on the production of biologically active metabolites such as kynurenine, kynurenic acid, quinolinic acid, or anthranilic acid mediating various immuno- and neuromodulative functions .

Result of Action

Kynurenic acid possesses neuroactive activity . It acts as an antiexcitotoxic and anticonvulsant, most likely through acting as an antagonist at excitatory amino acid receptors . Because of this activity, it may influence important neurophysiological and neuropathological processes . As a result, kynurenic acid has been considered for use in therapy in certain neurobiological disorders . Conversely, increased levels of kynurenic acid have also been linked to certain pathological conditions .

Action Environment

The action of kynurenic acid can be influenced by various environmental factors. For instance, the kynurenine pathway is stimulated by physiological perturbations, including immune activation, excessive stress, sleep loss, or obstetric complications . Furthermore, the influence of KYNA on important neurophysiological and neuropathological processes has been comprehensively documented . In recent years, the link of KYNA to the immune system, inflammation, and cancer has become more apparent . Given this connection, the anti-inflammatory and immunosuppressive functions of KYNA are of particular interest .

Biochemische Analyse

Biochemical Properties

Kynurenic acid sodium salt interacts with various enzymes, proteins, and other biomolecules. It acts as an antagonist at ionotropic AMPA, NMDA, and Kainate glutamate receptors . It also acts as a noncompetitive antagonist at the glycine site of the NMDA receptor . Furthermore, it has been proposed to act as an antagonist of the α7 nicotinic acetylcholine receptor .

Cellular Effects

Kynurenic acid sodium salt has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, through its actions on G protein-coupled receptor 35 (GPR35), kynurenic acid may induce the production of inositol trisphosphate and elicit Ca2+ mobilization .

Molecular Mechanism

At the molecular level, kynurenic acid sodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an antagonist, it binds to ionotropic glutamate receptors, thereby inhibiting their function . It also binds to the glycine site of the NMDA receptor in a noncompetitive manner .

Temporal Effects in Laboratory Settings

The effects of kynurenic acid sodium salt change over time in laboratory settings. It has been found that high doses of kynurenic acid significantly decrease avoidance latency, whereas a low dose significantly elevates it, suggesting that the low dose of kynurenic acid enhances memory function .

Dosage Effects in Animal Models

The effects of kynurenic acid sodium salt vary with different dosages in animal models. For instance, in studies on the effect of kynurenic acid on AMPA receptor-mediated responses, it was found that the effect is facilitatory at low concentrations (in the nanomolar to micromolar range) and only results in neu .

Metabolic Pathways

Kynurenic acid sodium salt is involved in the kynurenine pathway of tryptophan degradation . This pathway leads to the formation of several biologically active metabolites, including the endogenous regulation of neuronal excitability and the initiation of immune tolerance .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Kynurensäure kann aus L-Kynurenin durch eine Transaminierungsreaktion synthetisiert werden, die vom Enzym Kynurenin—Oxoglutarat-Transaminase katalysiert wird. Die Reaktion beinhaltet typischerweise die Umwandlung von L-Kynurenin zu Kynurensäure in Gegenwart eines Aminogruppendonors wie Alpha-Ketoglutarat .

Industrielle Produktionsmethoden: Die industrielle Produktion von Kynurensäure beinhaltet häufig mikrobielle Fermentationsprozesse unter Verwendung genetisch veränderter Bakterien- oder Hefestämme, die Tryptophan effizient in Kynurensäure umwandeln können. Die Fermentationsbrühe wird dann einer Reinigung unterzogen, um die Kynurensäure zu isolieren und zu kristallisieren .

Analyse Chemischer Reaktionen

Reaktionstypen: Kynurensäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Kynurensäure kann zu Chinolinsäure oxidiert werden.

Reduktion: Die Reduktion von Kynurensäure kann Hydroxykynurensäure ergeben.

Substitution: Substitutionsreaktionen können an den Hydroxyl- und Carboxylgruppen der Kynurensäure auftreten.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid verwendet.

Substitution: Reagenzien wie Acylchloride und Alkylhalogenide werden unter sauren oder basischen Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Chinolinsäure.

Reduktion: Hydroxykynurensäure.

Substitution: Verschiedene substituierte Derivate der Kynurensäure.

Vergleich Mit ähnlichen Verbindungen

Kynurensäure ist unter seinen Analogen einzigartig aufgrund seiner breiten Antagonistenaktivität an exzitatorischen Aminosäure-Rezeptoren und seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden. Ähnliche Verbindungen sind:

Chinolinsäure: Ein weiterer Metabolit im Kynurenin-Stoffwechselweg, bekannt für seine neurotoxischen Eigenschaften.

Xanthurensäure: Ein Metabolit mit weniger ausgeprägten neuroaktiven Wirkungen im Vergleich zu Kynurensäure.

Hydroxykynurensäure: Eine reduzierte Form von Kynurensäure mit unterschiedlichen biologischen Aktivitäten

Kynurensäure zeichnet sich durch seine neuroprotektiven Eigenschaften und seine möglichen therapeutischen Anwendungen bei verschiedenen neurologischen und psychiatrischen Erkrankungen aus .

Eigenschaften

IUPAC Name |

sodium;4-oxo-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3.Na/c12-9-5-8(10(13)14)11-7-4-2-1-3-6(7)9;/h1-5H,(H,11,12)(H,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAZGXKUQDXSSK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6NNaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)

![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)